![molecular formula C5H6Br2N2OS B1528931 N-(5-Bromothiazol-2-yl) acetamide hydrobromide CAS No. 1354359-55-9](/img/structure/B1528931.png)
N-(5-Bromothiazol-2-yl) acetamide hydrobromide
Overview
Description
N-(5-Bromothiazol-2-yl) acetamide hydrobromide (NBTBH) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of thiazole, a heterocyclic compound that is widely used in organic chemistry. NBTBH is used as a reagent for the synthesis of various compounds, as well as for the investigation of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Researchers have explored the synthesis of various derivatives of thiazole compounds, showing potential in medicinal chemistry. For instance, the study by El-kerdawy et al. (1989) discusses the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with other compounds to yield derivatives that might act as schistosomicidal agents (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989). This research illustrates the chemical versatility of thiazole compounds and their potential for creating new therapeutic agents.
Antitumor Activity
The antitumor properties of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been investigated, with certain derivatives showing potent antiproliferative activity against cancer cell lines. Wu et al. (2017) highlighted compounds that demonstrated significant inhibitory effects on human cervical cancer and lung cancer cell lines, indicating the therapeutic potential of these synthesized derivatives (Wu, Ding, Tang, Ye, Peng, & Hu, 2017).
Analgesic Properties
The synthesis and evaluation of acetamide derivatives for their analgesic activities have also been a focus. Kaplancıklı et al. (2012) synthesized N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives and tested their analgesic effects, revealing significant reduction in pain responses in animal models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) prepared a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activities. The results showed variable activity against selected microbial species, with some compounds demonstrating potent antimicrobial properties and acceptable toxicity profiles (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Antioxidant Activity
The antioxidant potential of compounds derived from N-(5-Bromothiazol-2-yl) acetamide hydrobromide has been explored, indicating their utility in mitigating oxidative stress. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity through various in vitro assays (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(5-Bromothiazol-2-yl) Acetamide Hydrobromide are not well-studied. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°C . .
properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYIMVOFJIINCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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